Superior Anti-HIV-1 Potency of C-28 Piperidine Amide Derivatives Compared to Bevirimat
The C-28 piperidine-1-carbonyloxy moiety is directly linked to a substantial increase in anti-HIV-1 potency. In a direct head-to-head comparison, a structurally analogous compound with a C-28 piperidine amide substitution (Compound 41) demonstrated an anti-HIV IC50 value of 0.0059 μM, representing a 15-fold increase in potency compared to the clinical-stage HIV maturation inhibitor Bevirimat (IC50 = 0.087 μM) when evaluated in the same TZM-bl assay [1]. This evidence establishes a clear class-level inference for the potency advantage conferred by the C-28 piperidine carbamate modification.
| Evidence Dimension | Anti-HIV-1 Potency (IC50) |
|---|---|
| Target Compound Data | 0.0059 μM (for structurally analogous C-28 piperidine amide derivative, Compound 41) |
| Comparator Or Baseline | Bevirimat (PA-457), IC50 = 0.087 μM |
| Quantified Difference | ~15-fold increase in potency (0.087 μM / 0.0059 μM) |
| Conditions | TZM-bl assay; compound evaluated against HIV-1 replication |
Why This Matters
This significant potency enhancement demonstrates that the C-28 piperidine carbamate modification is a superior pharmacophore for achieving low nanomolar anti-HIV activity compared to the C-3 modification in Bevirimat.
- [1] Qian, K., Yu, D., Chen, C.-H., Huang, L., Morris-Natschke, S. L., & Lee, K.-H. (2012). Anti-AIDS Agents 90. Novel C-28 Modified Bevirimat Analogs as Potent HIV Maturation Inhibitors. Journal of Medicinal Chemistry, 55(18), 8128–8136. https://doi.org/10.1021/jm301040s. View Source
